![molecular formula C11H15ClF3NS B2967805 1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride CAS No. 2097898-08-1](/img/structure/B2967805.png)
1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride
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Overview
Description
“1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is a compound that contains a thiophene ring and a piperidine ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” includes a thiophene ring and a piperidine ring . The thiophene ring is a five-membered heterocycle that contains one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .Scientific Research Applications
- Thiophene derivatives play a crucial role in organic semiconductors. The incorporation of the thiophene ring into conjugated polymers enhances their charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Thiophene-based compounds exhibit diverse pharmacological properties. For instance:
- The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald , Paal–Knorr , Fiesselmann , and Hinsberg methods .
- Researchers have synthesized triazole derivatives containing the thiophene moiety and evaluated their antioxidant activity .
Organic Semiconductors and Electronics
Medicinal Chemistry and Drug Development
Corrosion Inhibitors
Synthetic Chemistry and Heterocyclization
Antioxidant Activity
Polymer-Supported Derivatives
Mechanism of Action
While the specific mechanism of action for “1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is not mentioned in the sources, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NS.ClH/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10;/h1-2,7,9H,3-6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMHQWATOWEPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CC2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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